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Compound of Interest

Compound Name: PSB-1901

Cat. No.: B15571407 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
PSB-1901 is a highly potent and selective antagonist of the A2B adenosine receptor (A2BAR).

With a chemical formula of C24H25BrN6O4S and a molecular weight of 573.46 g/mol , this

small molecule exhibits picomolar affinity for the human A2BAR, making it a valuable tool for in

vitro and in vivo studies. Its exceptional selectivity over other adenosine receptor subtypes

positions it as a promising candidate for research in oncology, inflammation, and other

pathological conditions where the A2BAR is implicated. This guide provides a comprehensive

overview of the known properties of PSB-1901, including its physicochemical characteristics,

pharmacological data, and detailed experimental protocols for its synthesis and biological

evaluation.

Core Properties of PSB-1901
This section summarizes the key chemical and biological properties of PSB-1901.

Physicochemical Properties
The known physicochemical properties of PSB-1901 are presented in the table below.
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Property Value Reference

CAS Number 2332835-02-4 [1]

Molecular Formula C24H25BrN6O4S [1]

Molecular Weight 573.46 g/mol [1]

Appearance White to off-white solid [1]

Solubility ≥ 100 mg/mL in DMSO [1]

Storage
Powder: -20°C for 3 years; In

solvent: -80°C for 6 months
[1]

Pharmacological Properties
PSB-1901 is distinguished by its high affinity and selectivity for the A2B adenosine receptor.

The following table outlines its key pharmacological parameters.

Parameter Species Value Reference

Ki (A2BAR) Human 0.0835 nM [2]

KB (A2BAR) Human 0.0598 nM [2]

Selectivity

>10,000-fold vs. A1,

A2A, and A3 AR

subtypes

[2]

Mechanism of Action and Signaling Pathway
PSB-1901 functions as a competitive antagonist at the A2B adenosine receptor, a G protein-

coupled receptor (GPCR). Under normal physiological conditions, the A2BAR is activated by

elevated extracellular adenosine levels, which typically occur during metabolic stress,

inflammation, or hypoxia. The A2BAR couples to Gs and Gq proteins, leading to the activation

of downstream signaling cascades.

By blocking the binding of adenosine to the A2BAR, PSB-1901 inhibits these downstream

effects. The primary signaling pathway inhibited by PSB-1901 is the Gs-protein-mediated
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activation of adenylyl cyclase, which results in the production of cyclic AMP (cAMP).
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Figure 1. A2B Adenosine Receptor Signaling Pathway and the Antagonistic Action of PSB-
1901.

Experimental Protocols
The following sections provide detailed methodologies for the synthesis and biological

evaluation of PSB-1901, based on established protocols for similar compounds and general

assay principles.

Synthesis of PSB-1901
The synthesis of PSB-1901 involves a convergent approach, culminating in the coupling of a

xanthine core with a substituted benzenesulfonamide moiety.
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Xanthine Core Synthesis Sulfonamide Moiety Synthesis

Final Coupling and Purification

5,6-diamino-1-propyluracil

8-phenylxanthine derivative

4-formylbenzoic acid

Coupling Reaction

4-chlorobenzenesulfonyl chloride

4-((4-(4-bromophenyl)piperazin-1-yl)sulfonyl)aniline

1-(4-bromophenyl)piperazine

Purification (Chromatography)

PSB-1901
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Figure 2. General Synthetic Workflow for PSB-1901.

Detailed Protocol: A convergent synthesis strategy is employed. The key steps involve the

preparation of the 8-phenylxanthine core and the 4-((4-(4-bromophenyl)piperazin-1-

yl)sulfonyl)phenyl moiety, followed by their coupling. While the specific details for PSB-1901
are found in the primary literature, a representative protocol for similar compounds involves the

condensation of a 5,6-diaminouracil derivative with a substituted benzaldehyde, followed by

cyclization to form the xanthine ring. The sulfonamide portion is typically synthesized by

reacting a sulfonyl chloride with the appropriate piperazine derivative. The final coupling of

these two fragments yields the target molecule, which is then purified by chromatography.
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Radioligand Binding Assay
Radioligand binding assays are crucial for determining the affinity (Ki) of PSB-1901 for the

A2BAR.
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Figure 3. Experimental Workflow for Radioligand Binding Assay.

Detailed Protocol:

Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells

stably expressing the human A2B adenosine receptor. Cells are homogenized in a cold

buffer and centrifuged to pellet the membranes, which are then resuspended in an

appropriate assay buffer.

Binding Assay: Competition binding assays are performed in 96-well plates. Membranes are

incubated with a fixed concentration of a suitable radioligand (e.g., [3H]PSB-603) and a
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range of concentrations of the unlabeled test compound (PSB-1901).

Incubation: The reaction mixture is incubated to allow binding to reach equilibrium.

Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate

the membrane-bound radioligand from the free radioligand.

Quantification: The radioactivity retained on the filters is measured using a scintillation

counter.

Data Analysis: The data are analyzed using non-linear regression to determine the IC50

value, from which the Ki value is calculated using the Cheng-Prusoff equation.

cAMP Accumulation Functional Assay
This assay determines the functional antagonism of PSB-1901 by measuring its ability to inhibit

agonist-stimulated cAMP production.
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Figure 4. Experimental Workflow for cAMP Accumulation Assay.

Detailed Protocol:

Cell Culture: CHO cells expressing the human A2BAR are seeded in 96-well plates and

cultured until they reach the desired confluency.

Pre-incubation: The cells are washed and then pre-incubated with various concentrations of

PSB-1901 for a defined period.

Stimulation: An A2BAR agonist, such as 5′-(N-Ethylcarboxamido)adenosine (NECA), is

added to the wells to stimulate cAMP production.
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Lysis: The stimulation is stopped, and the cells are lysed to release the intracellular cAMP.

cAMP Quantification: The concentration of cAMP in the cell lysates is measured using a

suitable detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF) or

an Enzyme-Linked Immunosorbent Assay (ELISA).

Data Analysis: The data are analyzed to determine the concentration of PSB-1901 required

to inhibit 50% of the agonist-induced cAMP production (IC50), from which the functional

antagonist constant (KB) can be calculated.

Conclusion
PSB-1901 is a powerful and highly selective research tool for investigating the role of the A2B

adenosine receptor in health and disease. Its picomolar potency and significant selectivity

make it an ideal probe for dissecting A2BAR-mediated signaling pathways and for preclinical

studies exploring the therapeutic potential of A2BAR antagonism. The experimental protocols

outlined in this guide provide a framework for the synthesis and biological characterization of

this important pharmacological agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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